

An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzene-1,2-diamine

Cat. No.: B1351715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzene-1,2-diamine**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is particularly noted in the production of benzodiazepines and other therapeutic agents. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and outlines methods for its characterization.

Core Chemical and Physical Properties

3-Chlorobenzene-1,2-diamine, also known as 3-Chloro-o-phenylenediamine, is an aromatic amine with a molecular formula of $C_6H_7ClN_2$.^[1] Under standard conditions, it exists as a solid crystalline powder, with a color that can range from yellow to brown or green.^[1] The presence of both amino functional groups and a chlorine substituent on the benzene ring makes it a versatile building block in organic synthesis.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-Chlorobenzene-1,2-diamine**.

Property	Value	Reference
CAS Number	21745-41-5	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ CIN ₂	[1] [3]
Molecular Weight	142.59 g/mol	[1] [5]
Melting Point	27-29 °C	[4] [5]
Purity	Typically ≥97%	[5]
Physical Form	Solid-Powder	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **3-Chlorobenzene-1,2-diamine** are crucial for its effective use in research and development.

Synthesis of 3-Chlorobenzene-1,2-diamine

A common and effective method for the synthesis of **3-Chlorobenzene-1,2-diamine** is the reduction of 3-chloro-2-nitroaniline. Two established protocols are provided below.

Protocol 1: Reduction with Zinc Powder and Ammonium Chloride[\[2\]](#)

- Reaction Setup: In a suitable reaction vessel, stir a mixture of 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol).
- Solvent Addition: Add 100 mL of a 1:1 ethanol-water mixture to the reaction vessel.
- Reaction Execution: Stir the mixture at room temperature for 18 hours.
- Work-up: Upon completion, filter the reaction mixture. Concentrate the filtrate to yield a brown solid.
- Purification: Transfer the solid to a separatory funnel and partition it between dichloromethane and water. Separate the organic layer. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield **3-chlorobenzene-1,2-diamine** as a brown solid (Expected yield: ~97%).[\[2\]](#)

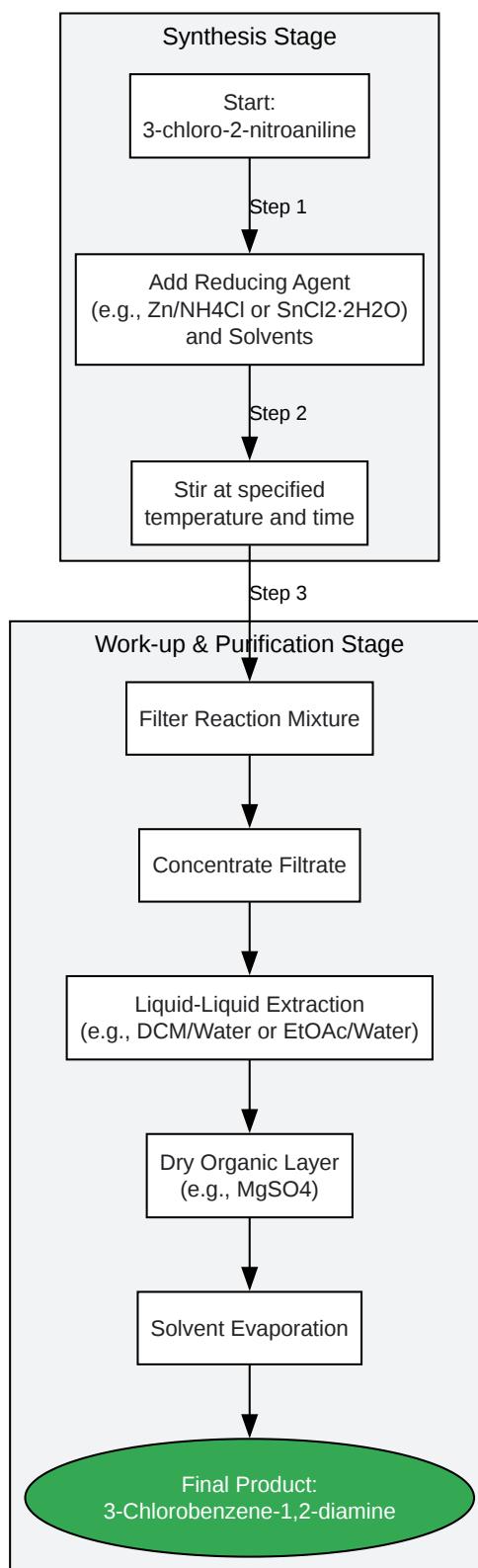
Protocol 2: Reduction with Tin(II) Chloride Dihydrate[6]

- Reagent Preparation: Prepare a solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol) in ethyl alcohol (148.6 mL). Add 3 N aqueous HCl (96.58 mL, 289.7 mmol).
- Addition of Reducing Agent: To the solution, add Tin(II) chloride dihydrate (65.96 g, 289.7 mmol).
- Reaction Conditions: Heat the mixture under reflux with stirring for 3 hours.
- Initial Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to obtain a brown syrup.
- Neutralization and Extraction: Cautiously treat the syrup with an excess of 10 M KOH (115.9 mL). Dilute the mixture with EtOAc (200 mL) and filter through a Celite™ pad. Wash the pad with EtOAc (2 x 100 mL).
- Final Purification: Extract the filtrate with EtOAc (2 x 100 mL). Combine the organic layers, wash with water (1 x 100 mL), and dry over MgSO₄.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In ¹H NMR spectroscopy, the aromatic protons of **3-Chlorobenzene-1,2-diamine** typically appear in the region of δ 6.5-8.0 ppm. The amino protons usually present as broad signals between δ 3.0-6.0 ppm, with their exact position being dependent on the solvent and concentration.[1]
- ¹³C NMR: The spectral data can be compared with literature values for identification.[6]


Infrared (IR) Spectroscopy

- The IR spectrum provides key information for structural confirmation.
- N-H Stretching: Look for distinctive broad absorption bands in the 3200-3500 cm⁻¹ region, which are characteristic of the amino groups.[1]

- Aromatic C=C Stretching: These vibrations are expected in the 1500-1600 cm^{-1} range.[[1](#)]
- C-Cl Stretching: A band around 750-850 cm^{-1} is indicative of the C-Cl bond.[[1](#)]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Chlorobenzene-1,2-diamine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **3-Chlorobenzene-1,2-diamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Chlorobenzene-1,2-diamine | 21745-41-5 [smolecule.com]
- 2. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 3. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351715#3-chlorobenzene-1-2-diamine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com